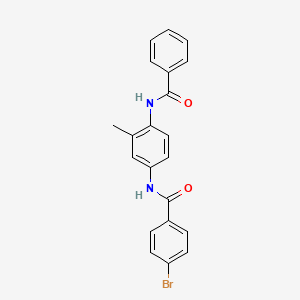
N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzoxadiazole ring attached to a phenylacetamide moiety, which imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2,1,3-benzoxadiazole-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with halogen or nitro groups attached to the benzoxadiazole ring.
科学的研究の応用
Chemistry: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide is used as a fluorescent probe in various chemical assays due to its strong fluorescence properties. It is employed in the detection and quantification of metal ions, such as zinc and copper, in environmental and biological samples .
Biology: In biological research, the compound is used as a fluorescent marker to study cellular processes, including protein-protein interactions and enzyme activities. It is also utilized in imaging techniques to visualize cellular structures and dynamics .
Medicine: this compound has potential applications in drug discovery and development. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The compound is also explored as a potential therapeutic agent for neurodegenerative diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the manufacturing of sensors and diagnostic devices .
作用機序
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to metal ions, such as zinc and copper, and forming stable complexes. These complexes can modulate the activity of enzymes and proteins involved in various biological processes .
Molecular Targets and Pathways:
Metal Ion Binding: The compound binds to metal ions, altering their availability and activity in biological systems.
Enzyme Inhibition: The compound inhibits the activity of specific enzymes, such as metalloproteinases, by chelating metal ions required for their catalytic function.
Signal Transduction: The compound modulates signal transduction pathways by affecting the activity of metal-dependent proteins and enzymes.
類似化合物との比較
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N,N,N-tris(2-pyridinylmethyl)-1,2-ethanediamine
- 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol
- N-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-N’-(2-phenylindole-3-acetyl)hexamethylene-diamine
Uniqueness: N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide is unique due to its specific structural features, such as the presence of both benzoxadiazole and phenylacetamide moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields. The compound’s strong fluorescence properties and ability to form stable metal complexes further enhance its utility in scientific research and industrial applications.
特性
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-13(9-10-5-2-1-3-6-10)15-11-7-4-8-12-14(11)17-19-16-12/h1-8H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMZVYZRMOSXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=NON=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-cyclohexen-1-ylmethyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B6082281.png)


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B6082289.png)
![2-(2-CHLORO-5-IODOPHENYL)-5-[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE](/img/structure/B6082292.png)
![3-(2-fluorophenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-3-phenylpropanamide](/img/structure/B6082302.png)
![6-[(1-methyl-4-piperidinyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6082314.png)
![tetrahydro-2-furanylmethyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6082316.png)
![5-[(4-Methoxy-3-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B6082324.png)
![3-[1-(1-Benzylpyrrolidin-3-yl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B6082326.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B6082334.png)
![Ethyl 6-methyl-2-{[(8-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6082341.png)
![3-(2-methylimidazol-1-yl)-N-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6082345.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6082348.png)
